molecular formula C11H16ClNO2 B1447791 3-(3-Ethoxyphenoxy)azetidine hydrochloride CAS No. 1820684-52-3

3-(3-Ethoxyphenoxy)azetidine hydrochloride

Cat. No. B1447791
CAS RN: 1820684-52-3
M. Wt: 229.7 g/mol
InChI Key: NHORMZOPMXWUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-52-3 and a molecular weight of 229.71 . It is also known by its IUPAC name, 3-(3-ethoxyphenoxy)azetidine hydrochloride .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The InChI code for 3-(3-Ethoxyphenoxy)azetidine hydrochloride is 1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .


Chemical Reactions Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis of Bioactive Molecules

3-(3-Ethoxyphenoxy)azetidine hydrochloride: is utilized in the synthesis of bioactive molecules due to its azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle that is known for its reactivity driven by ring strain. This compound can serve as a precursor or intermediate in the synthesis of various pharmacologically active compounds, including antihypertensive agents, kinase inhibitors, and anticoagulants .

Medicinal Chemistry

In medicinal chemistry, the unique structure of 3-(3-Ethoxyphenoxy)azetidine hydrochloride is exploited to create analogs of existing drugs or to develop new therapeutic agents. Its structure allows for the introduction of modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetic profiles .

Polymer Synthesis

The azetidine moiety in 3-(3-Ethoxyphenoxy)azetidine hydrochloride can be used in polymer synthesis. The inherent ring strain can facilitate polymerization reactions, leading to the development of novel polymeric materials with potential applications in various industries .

Chiral Template Synthesis

3-(3-Ethoxyphenoxy)azetidine hydrochloride: can act as a chiral template in synthetic chemistry. Its rigid structure can be used to induce chirality in synthesized compounds, which is crucial for the production of enantiomerically pure substances in pharmaceuticals .

C(sp3)–H Functionalization

This compound is involved in C(sp3)–H functionalization processes. The azetidine ring’s susceptibility to bond cleavage under certain conditions makes it a valuable tool for introducing functional groups into carbon-hydrogen bonds, thus modifying the chemical structure of a molecule .

Development of Diagnostic Agents

The structural features of 3-(3-Ethoxyphenoxy)azetidine hydrochloride make it suitable for the development of diagnostic agents. It can be tagged with imaging agents or other diagnostic molecules to aid in the visualization of biological processes or the detection of diseases .

Safety and Hazards

3-(3-Ethoxyphenoxy)azetidine hydrochloride is classified as an irritant . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of research on azetidines will likely focus on further exploring their synthesis, reactivity, and applications .

properties

IUPAC Name

3-(3-ethoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORMZOPMXWUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Ethoxyphenoxy)azetidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Ethoxyphenoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.